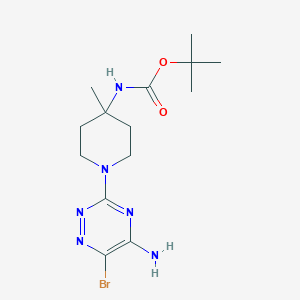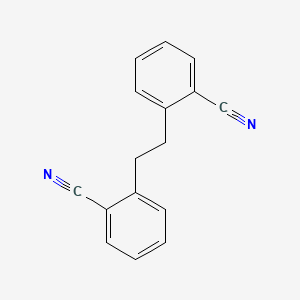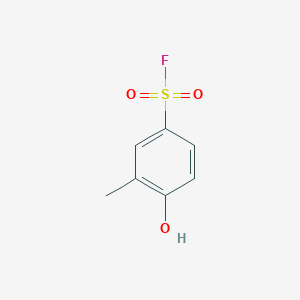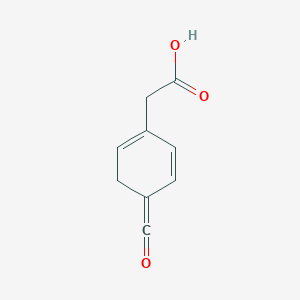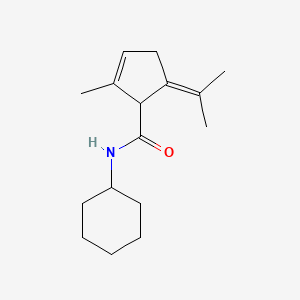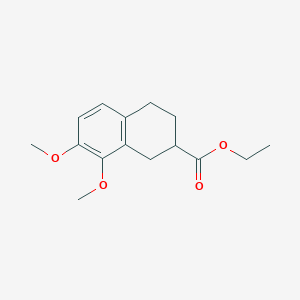
Ethyl 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester is a chemical compound with the molecular formula C15H18O5 and a molecular weight of 278.30 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system with various functional groups attached, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an alcohol (in this case, ethanol) and an acid catalyst to facilitate the esterification process . Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester include:
2-Naphthalenecarboxylic acid: A simpler structure without the tetrahydro and methoxy groups.
1,2,3,4-Tetrahydro-7,8-dimethoxy-2-naphthoic acid: Similar structure but with different functional groups.
Ethyl 2-naphthoate: Another ester derivative of naphthalene with different substituents.
These compounds share some structural similarities but differ in their functional groups and specific properties, making 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester unique in its applications and reactivity.
Propriétés
Numéro CAS |
65210-64-2 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
ethyl 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20O4/c1-4-19-15(16)11-6-5-10-7-8-13(17-2)14(18-3)12(10)9-11/h7-8,11H,4-6,9H2,1-3H3 |
Clé InChI |
SMHHBTFNSFHQHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC2=C(C1)C(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14003782.png)
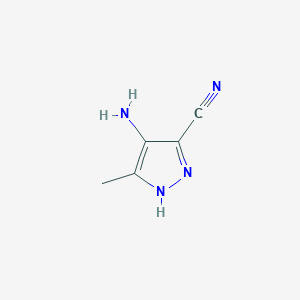
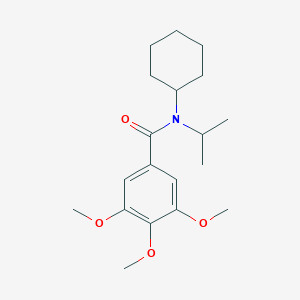
![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)
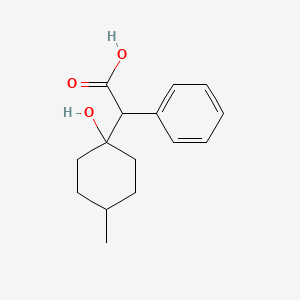
![[3-(propanoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14003815.png)

